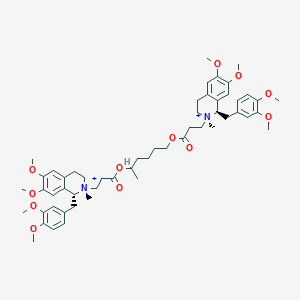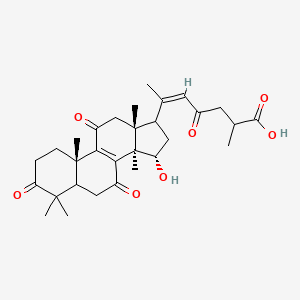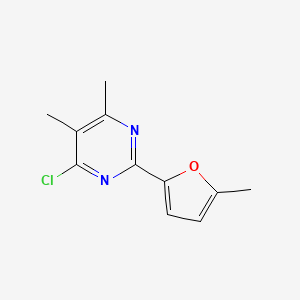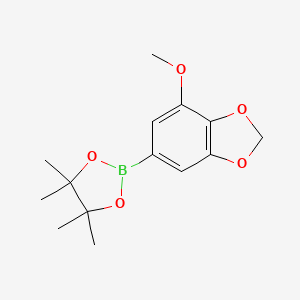![molecular formula C15H19NO3 B13449619 (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both oxazolidinone and phenylmethyl groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step involves the alkylation of the oxazolidinone ring with a phenylmethyl halide in the presence of a base such as sodium hydride.
Addition of the 2-Methyl-1-oxobutyl Group: This is usually done through a nucleophilic substitution reaction where the oxazolidinone is treated with a suitable electrophile, such as a 2-methyl-1-oxobutyl halide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening it to form amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazolidinone nitrogen or the phenylmethyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the oxazolidinone, making it more nucleophilic.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral auxiliary to induce stereoselectivity in various organic reactions.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral centers.
Biological Studies: It serves as a model compound in studying enzyme-substrate interactions and the mechanisms of chiral recognition.
Industrial Chemistry: The compound is used in the development of new materials and catalysts due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The oxazolidinone ring can coordinate with various substrates, influencing the stereochemistry of the resulting products. Molecular targets include carbonyl compounds and other electrophiles that can interact with the oxazolidinone nitrogen or the phenylmethyl group.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-thiazolidinone
- (4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-imidazolidinone
Uniqueness
This compound is unique due to the presence of the oxazolidinone ring, which imparts specific stereochemical properties and reactivity Compared to thiazolidinones and imidazolidinones, oxazolidinones are more stable and offer better control over stereoselective reactions
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-3-[(2S)-2-methylbutanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
IDJHFWFQTXWYQU-AAEUAGOBSA-N |
SMILES isomérico |
CC[C@H](C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)







![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)



![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
